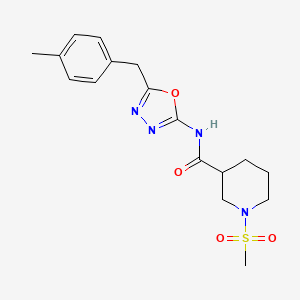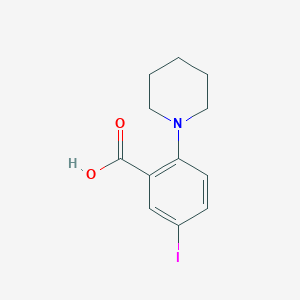![molecular formula C18H17NO4S B2745504 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate CAS No. 320424-05-3](/img/structure/B2745504.png)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is a complex organic compound with the molecular formula C18H17NO4S It is characterized by the presence of a cyclopropane ring, a nitro group, and a sulfanyl group attached to a benzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the nitration of a benzyl compound followed by the introduction of a sulfanyl group. The cyclopropanecarboxylate moiety is then attached through a cyclopropanation reaction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental compliance.
化学反応の分析
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are typical.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the reactants used.
科学的研究の応用
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is utilized in several research domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl acetate
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl propionate
Uniqueness
Compared to similar compounds, 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable subject of study in various scientific fields .
特性
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-2-7-15(8-3-12)24-17-9-4-13(10-16(17)19(21)22)11-23-18(20)14-5-6-14/h2-4,7-10,14H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZCNKXPIZXZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3CC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2745424.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)


![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)
![2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2745439.png)
![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)
![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)

